ヒドロキシジン (D4' ジヒドロクロリド)

概要

説明

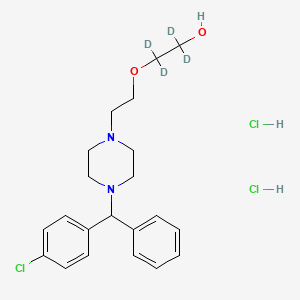

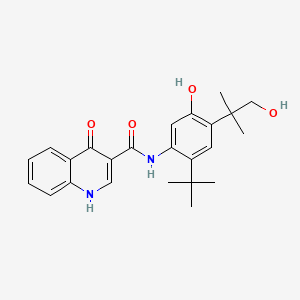

Hydroxyzine (D4’ dihydrochloride) is a deuterium-labeled version of Hydroxyzine . Hydroxyzine is a heterocyclic histamine H1-receptor antagonist . It is used to help control anxiety and tension caused by nervous and emotional conditions. It can also be used to help control anxiety and produce sleep before surgery. This medicine is also used to relieve symptoms of allergic conditions (eg, chronic urticaria and atopic and contact dermatoses) .

Molecular Structure Analysis

Hydroxyzine (D4’ dihydrochloride) has a molecular weight of 451.85 and a formula of C21H25D4Cl3N2O2 . The structure includes a piperazine ring, which is common in many pharmaceutical compounds due to its ability to bind to various receptors in the body.Chemical Reactions Analysis

The kinetics of the oxidation reaction of Hydroxyzine hydrochloride with potassium peroxymonosulfate was studied depending on the pH of the medium . It was established for the first time that the kinetics of the reaction of N-oxidation of Hydroxyzine obeyed the general laws of the mechanism of specific acid–base catalysis, proceeded quantitatively and stoichiometrically according to the mechanism of nucleophilic substitution of the β-oxygen atom of the peroxyacid group of peroxymonosulfate ions .科学的研究の応用

抗ヒスタミン薬

ヒドロキシジンジヒドロクロリドは、第一世代の抗ヒスタミン薬です {svg_1}. これはピペラジン系に属し、H1受容体拮抗薬として作用します {svg_2}. これにより、じんましん、かゆみ、発疹などのアレルギー反応の治療に効果を発揮します。

抗不安薬

ヒドロキシジンジヒドロクロリドは、ラットの実験モデルにおいて、さまざまな薬物の比較抗不安作用の研究に使用されてきました {svg_3}. それは不安を調節するために使用され、心理学的研究および治療に役立ちます。

手術前鎮静

この化合物は、手術前に患者をリラックスさせるために使用されます {svg_4}. その鎮静効果は、手術に伴う不安や緊張を軽減するのに役立ちます。

気管支喘息の治療

ヒドロキシジンジヒドロクロリドは、気管支喘息の治療に使用されます {svg_5}. それは、喘鳴や息切れなどのこの状態に関連する症状を軽減するのに役立ちます。

結晶学

ヒドロキシジンジヒドロクロリドの結晶構造は、シンクロトロンX線粉末回折データを使用して解明および精製され、密度汎関数法を使用して最適化されました {svg_6}. これにより、結晶学および材料科学研究に役立ちます。

COVID-19研究

ヒドロキシジンは、酸性スフィンゴミエリナーゼの機能的阻害剤です {svg_7}. これまでの研究は、これらの分子が、潜在的な後続の抗ウイルスおよび抗炎症効果を通じて、COVID-19患者に有益である可能性があることを裏付けています {svg_8}.

作用機序

Target of Action

Hydroxyzine, also known as Hydroxyzine-d4’ (dihydrochloride), is a histamine H1 receptor antagonist . The primary target of Hydroxyzine is the histamine H1 receptor, which plays a crucial role in allergic reactions and inflammatory responses .

Mode of Action

Hydroxyzine works by blocking the effects of histamine . As a potent and selective histamine H1 receptor inverse agonist, Hydroxyzine competes with histamine for binding at H1-receptor sites on the effector cell surface . This action is responsible for its antihistamine, sedative, anxiolytic, and antiemetic properties .

Biochemical Pathways

The interaction of Hydroxyzine with the histamine H1 receptor affects various biochemical pathways. By blocking the effects of histamine, Hydroxyzine suppresses histaminic edema, flare, and pruritus . This results in the further release of pro-inflammatory cytokines, such as interleukins, from basophils and mast cells .

Pharmacokinetics

Hydroxyzine exhibits high bioavailability and is primarily metabolized in the liver . Its active metabolite, cetirizine, is responsible for much of Hydroxyzine’s antihistaminic effect . The elimination half-life of Hydroxyzine varies among individuals, with an average of 20 hours in adults . It is excreted through urine and feces

Safety and Hazards

Hydroxyzine may cause birth defects . It can cause a serious heart problem, especially if you use certain medicines at the same time . This medication may impair your thinking or reactions . Be careful if you drive or do anything that requires you to be alert . Stop using this medicine and call your doctor at once if you have a serious side effect such as tremors, confusion, seizures, or restless muscle movements in your eyes, tongue, jaw, or neck .

将来の方向性

Hydroxyzine is used in the treatment of itchiness, anxiety, and nausea due to motion sickness . A systematic review concluded that hydroxyzine outperforms placebo in treating generalized anxiety disorder . Future research may focus on further understanding the mechanisms of action of Hydroxyzine and exploring its potential uses in other medical conditions.

生化学分析

Biochemical Properties

Hydroxyzine (D4’ dihydrochloride) plays a significant role in biochemical reactions. It acts as a potent H1 receptor inverse agonist, blocking the action of endogenous histamine at the histamine H1 receptor . This interaction with the H1 receptor is primarily responsible for its antihistaminic effect .

Cellular Effects

Hydroxyzine (D4’ dihydrochloride) has various effects on cells and cellular processes. It influences cell function by blocking the effects of histamine, a molecule involved in local immune responses and regulating physiological function in the gut . This blockade can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Hydroxyzine (D4’ dihydrochloride) involves its binding interactions with biomolecules and changes in gene expression. It works by blocking the effects of histamine at the molecular level . It’s also metabolized in the liver by CYP3A4 and CYP3A5 .

Temporal Effects in Laboratory Settings

Hydroxyzine (D4’ dihydrochloride) is relatively fast-acting, with an onset of effect that occurs between 15 and 60 minutes and a duration of action between 4-6 hours

Metabolic Pathways

Hydroxyzine (D4’ dihydrochloride) is involved in metabolic pathways in the liver, where it’s metabolized by CYP3A4 and CYP3A5 . The precise metabolic fate of Hydroxyzine is unclear, but its main and active metabolite, generated by oxidation of its alcohol moiety to a carboxylic acid, is the second-generation antihistamine cetirizine .

特性

IUPAC Name |

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]-1,1,2,2-tetradeuterioethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClN2O2.2ClH/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25;;/h1-9,21,25H,10-17H2;2*1H/i15D2,17D2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOMHKZSQFYSBR-PCOYNHINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Acetyl-5H-dibenz[b,f]azepine](/img/structure/B602394.png)

![8-[4-[4-(5-Hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B602398.png)

![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602407.png)

![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602412.png)